molecular formula C8H23N5 B1360332 1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)- CAS No. 31295-46-2

1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)-

Cat. No.: B1360332
CAS No.: 31295-46-2
M. Wt: 189.3 g/mol
InChI Key: ZORWGXDYTKQJQG-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- is an organic compound with the molecular formula C8H23N5. It is a colorless liquid that is highly basic and soluble in water. This compound consists of a tertiary amine center and three pendant primary amine groups. It is used in various applications, including as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- can be synthesized through the reaction of ethylenediamine with 2-chloroethylamine hydrochloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- involves its ability to act as a chelating agent, forming stable complexes with metal ions. The tertiary amine center and the three pendant primary amine groups provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This property is exploited in various applications, including catalysis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- is unique due to its combination of a tertiary amine center with three pendant primary amine groups, providing multiple coordination sites for binding metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand complexes .

Properties

IUPAC Name

N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N5/c9-1-4-12-5-8-13(6-2-10)7-3-11/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORWGXDYTKQJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN(CCN)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067609
Record name N,N,N'-Tris(2-aminoethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-46-2
Record name N1,N1,N2-Tris(2-aminoethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31295-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1,N2-tris(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N1,N2-tris(2-aminoethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N'-Tris(2-aminoethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N'-tris(2-aminoethyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.944
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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